7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione
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Description
7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C25H30N6O2 and its molecular weight is 446.555. The purity is usually 95%.
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Scientific Research Applications
Molecular Shielding and Vibrational Dynamics
Compounds similar to the specified chemical structure have been studied for their unique physical properties, such as ring current shielding effects and molecular motions. For instance, the study of aromatic compounds related to piperazine diones has provided insights into how temperature influences molecular shielding and vibrations, a phenomenon critical in understanding molecular interactions and stability (Frigerio, Rae, & Wong, 1982).
Luminescent Properties and Electron Transfer
The luminescent properties and photo-induced electron transfer capabilities of naphthalimide derivatives, including those with piperazine substituents, have been explored. These properties are crucial for developing new materials for optical applications, including sensors and fluorescent probes (Gan et al., 2003).
Chemosensors for Metal Ions
Compounds incorporating naphthalene and piperazine structures have been synthesized and characterized for their ability to detect metal ions selectively. This research is significant for developing new chemosensors with applications in environmental monitoring and analytical chemistry (Gosavi-Mirkute et al., 2017).
Pharmacological Evaluations
Derivatives of purine-2,6-dione have been investigated for their potential as psychotropic agents, focusing on their affinity and functional activity at serotonin and dopamine receptors. These studies are fundamental in the quest for new therapeutic agents targeting psychiatric disorders (Chłoń-Rzepa et al., 2013).
Antimicrobial and Chemosensitizer Research
The quest for novel antimicrobials has led to the investigation of imidazolidine derivatives as potential chemosensitizers to combat antibiotic-resistant bacteria, such as MRSA. This research is crucial for addressing the global challenge of antibiotic resistance (Matys et al., 2015).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-butyl-3-methyl-8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the synthesis of the purine ring, followed by the introduction of the butyl and methyl groups, and finally the attachment of the naphthalen-1-ylmethylpiperazine moiety.", "Starting Materials": [ "Guanine", "Butylamine", "Methyl iodide", "Naphthalen-1-ylmethanamine", "Piperazine", "Acetic anhydride", "Sodium acetate", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether", "Chloroform", "Water" ], "Reaction": [ "Step 1: Synthesis of 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Guanine is reacted with acetic anhydride and sodium acetate in ethanol to form 6-acetamido-7H-purine.", "b. 6-acetamido-7H-purine is then reacted with hydrochloric acid and sodium hydroxide to form 7-amino-3-methyl-1H-purine-2,6(3H,7H)-dione.", "c. 7-amino-3-methyl-1H-purine-2,6(3H,7H)-dione is then reacted with butylamine and methyl iodide in chloroform to form 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione.", "Step 2: Synthesis of 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione", "a. Naphthalen-1-ylmethanamine is reacted with piperazine in ethanol to form 4-(naphthalen-1-ylmethyl)piperazine.", "b. 4-(naphthalen-1-ylmethyl)piperazine is then reacted with 7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione in chloroform to form 8-(4-(naphthalen-1-ylmethyl)piperazin-1-yl)-7-butyl-3-methyl-1H-purine-2,6(3H,7H)-dione." ] } | |
CAS No. |
898437-31-5 |
Molecular Formula |
C25H30N6O2 |
Molecular Weight |
446.555 |
IUPAC Name |
7-butyl-3-methyl-8-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]purine-2,6-dione |
InChI |
InChI=1S/C25H30N6O2/c1-3-4-12-31-21-22(28(2)25(33)27-23(21)32)26-24(31)30-15-13-29(14-16-30)17-19-10-7-9-18-8-5-6-11-20(18)19/h5-11H,3-4,12-17H2,1-2H3,(H,27,32,33) |
InChI Key |
JKWOOCVTKJAOFM-UHFFFAOYSA-N |
SMILES |
CCCCN1C2=C(N=C1N3CCN(CC3)CC4=CC=CC5=CC=CC=C54)N(C(=O)NC2=O)C |
solubility |
not available |
Origin of Product |
United States |
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